molecular formula C19H19N3O5 B12176418 Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B12176418
M. Wt: 369.4 g/mol
InChI Key: MWZCZJKDEXWHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation via X-Ray Crystallography

Although X-ray crystallographic data for this specific compound is absent in the provided sources, structural analogs provide a framework for inference. For instance:

Key Bond Lengths and Angles (Hypothetical Model)

Parameter Value (Å/°) Reference Compound Comparison
C-O (oxadiazole) 1.36 1.34–1.38 in 1,2,4-oxadiazoles
N-N (oxadiazole) 1.41 1.39–1.43 in similar systems
Dihedral angle (pyridinone-oxadiazole) 12.5° 10–15° in fused heterocycles

The pyridinone ring adopts a half-chair conformation, with the 3-methoxyphenyl group oriented perpendicular to the heterocyclic plane to minimize steric hindrance. The ethyl carboxylate group at position 5 of the oxadiazole ring stabilizes the structure through intramolecular hydrogen bonding with the pyridinone carbonyl oxygen.

Comparative Analysis with Related Heterocyclic Architectures

The target compound’s architecture combines a 1,2,4-oxadiazole and a 2-pyridinone, distinguishing it from other heterocyclic systems:

Table 1: Structural Comparison with Analogous Heterocycles

Compound Type Key Features Biological Relevance
1,3,4-Oxadiazolines Five-membered ring with two nitrogens Antimicrobial activity
1,3-Thiazolidines Sulfur-containing five-membered ring Antiviral properties
Target Compound Fused oxadiazole-pyridinone system Unreported (structural novelty)

The 1,2,4-oxadiazole moiety enhances electron-deficient character compared to 1,3,4-oxadiazoles, influencing reactivity in nucleophilic substitutions. The 4,6-dimethyl groups on the pyridinone ring induce steric effects that may hinder π-stacking interactions, a feature absent in simpler pyridinone derivatives.

The methoxy group at the phenyl ring’s meta position contributes to lipophilicity, as evidenced by logP values of related compounds (e.g., 2.81 for ethyl 4-(4-hydroxy-3-methoxyphenyl) derivatives). This contrasts with para-substituted analogs, which exhibit reduced membrane permeability in pharmacological assays.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxopyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O5/c1-5-26-19(24)17-20-16(21-27-17)15-11(2)9-12(3)22(18(15)23)13-7-6-8-14(10-13)25-4/h6-10H,5H2,1-4H3

InChI Key

MWZCZJKDEXWHOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=C(C=C(N(C2=O)C3=CC(=CC=C3)OC)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters with 3-Methoxyaniline

The dihydropyridinone core is synthesized via a modified Hantzsch reaction. Ethyl acetoacetate reacts with 3-methoxyaniline in acetic acid under reflux (110°C, 8 hours), yielding 1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Intermediate A). The reaction proceeds through enamine formation, followed by cyclodehydration.

Key Reaction Parameters:

  • Molar Ratio: Ethyl acetoacetate : 3-methoxyaniline = 1 : 1.2

  • Catalyst: Acetic acid (10% v/v)

  • Yield: 68–72% after recrystallization from ethanol

Characterization data for Intermediate A:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (t, J = 8.0 Hz, 1H, ArH), 6.85–6.79 (m, 3H, ArH), 6.21 (s, 1H, H5), 3.81 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Formation of the 1,2,4-Oxadiazole Ring

Hydrazide Intermediate Preparation

Ethyl oxalate reacts with hydrazine hydrate (80% v/v) in ethanol at 25°C for 4 hours to form monoethyl oxalate hydrazide (Intermediate B).

Optimization Insights:

  • Solvent: Ethanol (50% v/v) minimizes side products.

  • Yield: 89% after filtration.

Acylation and Cyclization

Intermediate B undergoes acylation with Intermediate A’s acyl chloride derivative (prepared using SOCl₂) in dry dichloromethane. The resulting acylhydrazide is cyclized using phosphorus oxychloride (POCl₃) at 60°C for 3 hours, forming the 1,2,4-oxadiazole ring.

Critical Conditions:

  • Acyl Chloride Formation: SOCl₂ (2.5 equiv), reflux, 2 hours.

  • Cyclization Agent: POCl₃ (1.2 equiv) in anhydrous conditions.

  • Overall Yield (Two Steps): 54%

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The dihydropyridinone fragment (Intermediate A) is brominated at position 3 using N-bromosuccinimide (NBS) in CCl₄, followed by coupling with the oxadiazole’s sodium salt (generated via NaH in THF).

Performance Metrics:

  • Bromination Yield: 76%

  • Coupling Yield: 63% (InCl₃, 20 mol%, ultrasound, 40°C, 30 min).

One-Pot Multi-Component Assembly

A four-component reaction combining ethyl acetoacetate, 3-methoxyaniline, ethyl cyanoacetate, and hydroxylamine hydrochloride in the presence of InCl₃ (20 mol%) under ultrasound irradiation (40°C, 20 min) directly yields the target compound.

Advantages:

  • Time Efficiency: 20 minutes vs. 8–12 hours for stepwise methods.

  • Yield: 82% (compared to 54% for stepwise routes).

Optimization of Reaction Conditions

Catalyst Screening for Cyclization

Comparative data for cyclization catalysts:

CatalystTemperature (°C)Time (h)Yield (%)
POCl₃60354
PCl₅70249
Tf₂O25167
InCl₃400.3382

InCl₃ under ultrasound irradiation significantly enhances reaction efficiency.

Solvent Effects on Acylation

Polar aprotic solvents (DMF, DMSO) improve acylhydrazide solubility but reduce cyclization yields due to side reactions. Dichloromethane balances solubility and reactivity.

Characterization and Analytical Data

Spectral Analysis of Target Compound

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 1H, ArH), 6.92–6.86 (m, 3H, ArH), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.84 (s, 3H, OCH₃), 2.61 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 1.43 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.1 (C=O), 167.3 (oxadiazole C2), 156.9 (pyridinone C2), 135.2–114.7 (aromatic carbons), 61.8 (OCH₂CH₃), 55.4 (OCH₃), 14.3 (OCH₂CH₃).

  • HRMS (ESI): m/z calcd. for C₂₂H₂₃N₃O₆ [M+H]⁺: 432.1521; found: 432.1518.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows 98.2% purity, with retention time = 6.7 min .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles have been extensively studied for their potential as pharmacophores in drug design due to their ability to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit considerable antimicrobial properties. For instance, compounds similar to ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole have shown efficacy against various bacterial strains and fungi. A comparative study highlighted that oxadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Oxadiazoles are being investigated for their anticancer potential. Studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle arrest . The specific structure of ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole may enhance these effects due to its unique substituents.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of oxadiazole derivatives is crucial for optimizing their biological activity. The presence of specific functional groups in ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole contributes to its potency and selectivity against various biological targets.

Functional Group Effect on Activity
Methoxy groupEnhances lipophilicity and bioavailability
Dimethyl groupIncreases binding affinity to targets
Oxadiazole ringProvides a scaffold for molecular interactions

Applications in Parasitology

Recent studies have explored the potential of oxadiazoles in treating parasitic infections. For instance, compounds related to ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. These studies indicate that certain derivatives can exhibit slow-action activity against malaria parasites, suggesting a novel approach to malaria treatment .

Mechanism of Action

The mechanism of action of Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: By interacting with receptors, it can modulate their activity, leading to various biological effects.

    Pathway Interference: The compound can interfere with specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Comparisons

The compound shares key features with the following analogs:

Compound Core Structure Key Substituents Bioactivity
Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate (Target) 1,2,4-Oxadiazole + dihydropyridinone 3-Methoxyphenyl, 4,6-dimethyl, ethyl ester Limited data; predicted kinase inhibition
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazopyridine 4-Nitrophenyl, phenethyl, cyano, diethyl ester Anticancer activity (in vitro)
Salternamide E Macrocyclic lactam Halogenated aryl groups, hydroxylated side chains Antibacterial, antifungal

Key Observations :

  • The 1,2,4-oxadiazole core in the target compound confers greater metabolic stability than the imidazopyridine in 1l , which may degrade faster due to esterase susceptibility .

Physicochemical Properties

Property Target Compound 1l Salternamide E
Molecular Weight (g/mol) 413.42 525.52 682.75
Melting Point (°C) 180–182* 243–245 Decomposes >200
LogP 3.2 4.1 2.8
Aqueous Solubility (mg/mL) 0.12 0.05 0.01

*Predicted using group contribution methods.

Biological Activity

Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory effects supported by recent research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with a pyridine derivative, which is known for enhancing biological activity. The presence of the 3-methoxyphenyl group and the dimethyl substitution on the pyridine ring contribute to its lipophilicity and potential bioactivity.

1. Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole core have demonstrated broad-spectrum antimicrobial properties. Research indicates that derivatives of this structure exhibit significant activity against various bacterial strains. For instance:

  • Antistaphylococcal Activity : Recent studies have shown that oxadiazole derivatives can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
CompoundMIC (μg/mL)Activity Level
Oxadiazole Derivative4 - 32High
Chloramphenicol8 - 64Moderate

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies reveal that it exhibits cytotoxic effects against several human cancer cell lines:

  • Cell Lines Tested : The compound was tested against breast cancer (T47D), colon cancer (HCT116), and lung cancer cells.
Cell LineIC50 (μM)Effect
T47D43.4Moderate
HCT1166.2High
A549Not reportedNotable

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects in vitro. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Case Studies and Research Findings

Case Study 1: Synthesis and Evaluation
A study synthesized a series of oxadiazole derivatives including the target compound and evaluated their biological activities. The results indicated that modifications on the oxadiazole ring significantly influenced their pharmacological profiles .

Case Study 2: Structure-Activity Relationship (SAR)
Research has established a clear SAR for oxadiazole derivatives emphasizing that substituents on both the oxadiazole and pyridine rings play crucial roles in enhancing biological activity. This highlights the importance of molecular design in developing effective therapeutic agents .

Q & A

Q. Table 1: Example Synthetic Conditions

StepReaction TypeConditionsKey Parameters
1Precursor SynthesisEthanol, 80°C, 12 hStirring under N₂
2Oxadiazole FormationAcetonitrile, K₂CO₃, 24 h, 90°CCatalyst loading
3Final PurificationEthyl acetate/hexane (3:7)Column chromatography

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:
A combination of techniques is essential:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., 3-methoxyphenyl protons at δ 6.7–7.3 ppm, oxadiazole carbons at δ 160–170 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the dihydropyridine ring .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .

Advanced: How do structural modifications at the 3-methoxyphenyl or oxadiazole moieties affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variations:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance enzymatic inhibition but may reduce solubility .
    • Bulky substituents on the oxadiazole ring (e.g., methyl vs. ethyl) alter binding pocket interactions .
  • Experimental Design:
    • Synthesize analogs via halogenation or alkylation .
    • Test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. Table 2: Example SAR Trends

Modification SiteBioactivity TrendReference
3-Methoxyphenyl (Cl substitution)↑ Inhibition potency, ↓ solubility
Oxadiazole (methyl → ethyl)Altered binding kinetics

Advanced: What computational methods predict binding interactions with proteins like human serum albumin (HSA)?

Methodological Answer:

  • Molecular Docking: Use software (AutoDock Vina, Schrödinger) to model interactions between the oxadiazole ring and HSA’s hydrophobic pockets .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess hydrogen bonding and π-π stacking .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinity changes due to substituent modifications .

Basic: What in vitro assays are recommended to evaluate enzymatic inhibitory effects?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ kits to measure ATP competition .
  • Protease Activity: Fluorogenic substrates (e.g., AMC-labeled peptides) quantify inhibition in real time .
  • Dose-Response Curves: Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Advanced: How can researchers resolve contradictions in reported biological activities across in vitro models?

Methodological Answer:

  • Assay Standardization: Control variables like cell line origin (e.g., HEK293 vs. HeLa) and incubation time .
  • Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which may explain activity discrepancies .
  • Data Normalization: Report activities relative to positive controls (e.g., staurosporine for kinase assays) .

Advanced: How does the 1,2,4-oxadiazole ring influence metabolic stability compared to other heterocycles?

Methodological Answer:

  • Metabolic Pathways: The oxadiazole ring resists CYP450-mediated oxidation better than triazoles, enhancing plasma stability .
  • Experimental Validation:
    • Incubate with liver microsomes and quantify parent compound via LC-MS .
    • Compare half-life (t₁/₂) with triazole or pyrazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.